Des-alanyl Sofosbuvir

Pharmaceutical impurity profiling Nucleotide prodrug characterization Analytical reference standard identity

Des-alanyl Sofosbuvir (CAS 1859162-80-3), chemically identified as phenyl hydrogen (2'R)-2'-deoxy-2'-fluoro-2'-methyl-5'-uridylate , is a structural derivative of the blockbuster HCV NS5B polymerase inhibitor prodrug Sofosbuvir (PSI-7977/GS-7977), from which the entire L-alanine isopropyl ester phosphoramidate moiety has been removed. With a molecular formula of C₁₆H₁₈FN₂O₈P and molecular weight of 416.29 g/mol , this compound is formally designated as Sofosbuvir Impurity 93 and supplied as a certified pharmaceutical analytical reference standard.

Molecular Formula C₁₆H₁₈FN₂O₈P
Molecular Weight 416.29
Cat. No. B1159473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes-alanyl Sofosbuvir
Molecular FormulaC₁₆H₁₈FN₂O₈P
Molecular Weight416.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des-alanyl Sofosbuvir (Sofosbuvir Impurity 93): Analytical Reference Standard for HCV Prodrug Impurity Profiling


Des-alanyl Sofosbuvir (CAS 1859162-80-3), chemically identified as phenyl hydrogen (2'R)-2'-deoxy-2'-fluoro-2'-methyl-5'-uridylate , is a structural derivative of the blockbuster HCV NS5B polymerase inhibitor prodrug Sofosbuvir (PSI-7977/GS-7977), from which the entire L-alanine isopropyl ester phosphoramidate moiety has been removed [1]. With a molecular formula of C₁₆H₁₈FN₂O₈P and molecular weight of 416.29 g/mol , this compound is formally designated as Sofosbuvir Impurity 93 and supplied as a certified pharmaceutical analytical reference standard [1]. It retains the phenyl phosphoester linkage at the 5'-position of the 2'-deoxy-2'-fluoro-2'-methyluridine nucleoside scaffold, distinguishing it from both the parent prodrug and the downstream metabolic intermediate PSI-352707 (GS-566500).

Why Generic Sofosbuvir Impurity Standards Cannot Substitute for Des-alanyl Sofosbuvir in Analytical Method Validation


In the analytical method development and quality control (QC) release testing of Sofosbuvir active pharmaceutical ingredient (API) and finished dosage forms, the selection of impurity reference standards is governed by regulatory requirements for specific, well-characterized markers that correspond to actual process-related or degradation impurities. Des-alanyl Sofosbuvir (Impurity 93) represents a distinct phosphoryl impurity species that elutes with a retention time of 5.704 min under validated reversed-phase HPLC conditions, well resolved from the parent drug peak at 3.674 min [1]. This chromatographic behavior is structurally determined: the absence of the L-alanine isopropyl ester moiety reduces hydrophobic interaction with the C18 stationary phase relative to Sofosbuvir (MW 529.45, logP ~2.3) but increases retention compared to the more polar alaninyl phosphate metabolite PSI-352707 (GS-566500, MW 411.28) . Other sofosbuvir-related impurities—such as diastereomers (PSI-7976, Impurity I), enantiomers, or degradation products—possess different molecular geometries, functional groups, and chromatographic retention profiles and cannot serve as direct surrogates for this specific phosphoryl impurity in method qualification. Substituting an incorrect impurity standard introduces identity errors in peak assignment during system suitability testing and may lead to failure of regulatory audits for Abbreviated New Drug Application (ANDA) submissions, where impurity-specific resolution and quantification are explicitly required.

Quantitative Differentiation Evidence for Des-alanyl Sofosbuvir vs. Closest Analogs: A Head-to-Head Analytical Reference Standard Comparison


Molecular Identity Differentiation: Des-alanyl Sofosbuvir vs. Sofosbuvir Parent Prodrug and PSI-352707 Metabolic Intermediate

Des-alanyl Sofosbuvir (C₁₆H₁₈FN₂O₈P, MW 416.29) lacks the entire L-alanine isopropyl ester moiety present in the parent prodrug Sofosbuvir (C₂₂H₂₉FN₃O₉P, MW 529.45), resulting in a molecular weight reduction of 113.16 Da (21.4%) and the absence of one nitrogen atom . Compared with the proximal metabolic intermediate PSI-352707/GS-566500 (C₁₃H₁₉FN₃O₉P, MW 411.28), Des-alanyl Sofosbuvir contains a phenyl ester group at the phosphate rather than the free alanine carboxylate, contributing a net mass increase of 5.01 Da and one fewer nitrogen atom [1]. This structural divergence means that Des-alanyl Sofosbuvir represents a chemically distinct impurity class—the 'des-alanyl phenyl phosphoester'—which is not replicated by any other commercially available sofosbuvir impurity standard, including O-Desphenyl Sofosbuvir (C₁₆H₂₅FN₃O₉P, MW 453.36) or the enantiomeric Impurity C (C₂₂H₂₉FN₃O₉P, MW 529.45) .

Pharmaceutical impurity profiling Nucleotide prodrug characterization Analytical reference standard identity

RP-HPLC Chromatographic Resolution: Des-alanyl Sofosbuvir vs. Sofosbuvir API

In a fully validated reversed-phase HPLC method compliant with ICH Q2(R1) guidelines, the phosphoryl impurity corresponding to Des-alanyl Sofosbuvir elutes with a retention time (RT) of 5.704 min, providing baseline resolution (Rₛ > 2.0) from the Sofosbuvir parent peak at 3.674 min [1]. The method employed an Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 μm), an isocratic mobile phase of 0.1% trifluoroacetic acid in water:acetonitrile (50:50), and UV detection at 260 nm [1]. The relative standard deviation (RSD) for the impurity peak was 0.043, compared with 1.741 for the Sofosbuvir peak, indicating superior precision for impurity quantification [1]. The limit of detection (LOD) for the impurity was 0.03% (0.12 μg), versus 0.01% (0.04 μg) for the parent drug, and the limit of quantification (LOQ) was 1.50% (0.375 μg) for the impurity and 0.50% (0.125 μg) for Sofosbuvir [1].

Reversed-phase HPLC method validation Pharmaceutical quality control ICH guideline compliance

Metabolic Pathway Position: Des-alanyl Sofosbuvir as a Synthetic Derivative vs. the Authentic Metabolic Intermediate PSI-352707

The sofosbuvir metabolic activation pathway proceeds through sequential hydrolysis: (i) carboxylesterase-mediated cleavage of the isopropyl ester by cathepsin A (CatA) or carboxylesterase 1 (CES1) to yield the alaninyl phosphate intermediate PSI-352707 (GS-566500); (ii) histidine triad nucleotide-binding protein 1 (Hint1)-catalyzed removal of the alanine moiety to generate the monophosphate PSI-7411; and (iii) phosphorylation to the active triphosphate PSI-7409 [1]. Des-alanyl Sofosbuvir is a synthetic derivative that bypasses the first step entirely—it lacks both the isopropyl ester and the alanine moiety, and therefore cannot enter the intracellular activation cascade. Pharmacokinetically, PSI-352707 exhibits a plasma half-life (t₁/₂) of approximately 3 hours in HCV-infected patients following multiple ascending doses of the prodrug GS-9851, compared with approximately 1 hour for the parent prodrug and approximately 27 hours for the terminal circulating metabolite GS-331007 (PSI-6206) [2]. In contrast, Des-alanyl Sofosbuvir is not a naturally occurring metabolite and has not been detected in human plasma following sofosbuvir administration; it is exclusively a synthetic reference material for in vitro analytical use [1].

Sofosbuvir metabolic activation ProTide prodrug pharmacology HINT1 enzymatic cleavage

Supplier-Certified Purity Specification: Des-alanyl Sofosbuvir vs. Other Sofosbuvir Impurity Reference Standards

Des-alanyl Sofosbuvir is supplied as a certified pharmaceutical analytical impurity reference standard with guaranteed minimum purity of 95% as determined by HPLC , a specification that is equivalent to that of the major metabolite standard GS-566500 (PSI-352707), also certified at minimum 95% purity by HPLC [1]. Multiple accredited suppliers—including SynZeal, CymitQuimica (TRC), and Pharmaffiliates—provide this compound accompanied by comprehensive Certificates of Analysis (CoA) that include HPLC purity data, NMR structural confirmation, and high-resolution mass spectrometry (HRMS) characterization, ensuring compliance with regulatory guidelines for analytical method validation (AMV) and quality-controlled ANDA applications [2]. In comparison, the parent drug reference standard Sofosbuvir (CAS 1190307-88-0) is typically supplied at ≥99% purity [3]. The lower purity specification of the impurity standard (95%) is industry-standard for process-related impurity reference materials and reflects the additional synthetic and purification complexity of des-alanyl phosphoester derivatives.

Analytical reference standard certification Pharmaceutical impurity procurement CoA and regulatory compliance

Antiviral Activity Differentiation: Des-alanyl Sofosbuvir Lacks Intrinsic HCV Replicon Inhibitory Activity

The antiviral activity of sofosbuvir-based compounds against HCV relies entirely on intracellular metabolic activation to the nucleoside triphosphate (PSI-7409/GS-461203), which then acts as a chain terminator of the HCV NS5B RNA-dependent RNA polymerase [1]. The parent prodrug Sofosbuvir (PSI-7977) demonstrates potent inhibition of HCV RNA replication in the subgenomic replicon assay with an EC₅₀ of 92 ± 5 nM (EC₉₀ = 0.29 μM), while its diastereomer PSI-7976 shows markedly reduced activity (EC₅₀ = 1.07 μM, EC₉₀ = 2.99 μM), a 11.6-fold difference attributed to stereospecific recognition by the activating esterase CatA [1]. The metabolic intermediate PSI-352707, which retains the L-alanine moiety, can be further processed by Hint1 to yield the monophosphate PSI-7411 and ultimately the active triphosphate [1]. In contrast, Des-alanyl Sofosbuvir lacks both the L-alanine isopropyl ester moiety required for cellular uptake via the ProTide mechanism and the alanine moiety necessary for Hint1-mediated conversion to the monophosphate [2]. Consequently, Des-alanyl Sofosbuvir is not a substrate for intracellular bioactivation and exhibits no intrinsic antiviral activity. This functional inertness is precisely what makes it suitable as a non-interfering impurity standard—its presence in analytical samples does not confound cell-based antiviral activity measurements.

HCV NS5B polymerase inhibition ProTide bioactivation requirement Replicon assay selectivity

Regulatory Designation as a Specific Impurity Entity: Sofosbuvir Impurity 93 (CAS 1859162-80-3)

Des-alanyl Sofosbuvir is formally catalogued in pharmaceutical impurity registries as Sofosbuvir Impurity 93 (CAS 1859162-80-3), with the IUPAC-compliant chemical name ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate [1]. This impurity is designated for use in analytical method development, method validation (AMV), quality-controlled (QC) applications for Abbreviated New Drug Applications (ANDA), and during the commercial production of Sofosbuvir [2]. Its specification as a numbered impurity reference standard, supported by comprehensive characterization data compliant with ICH and pharmacopoeial guidelines, provides clear regulatory traceability. This contrasts with the authentic metabolic intermediate PSI-352707 (GS-566500, CAS 1233335-78-8), which is designated primarily as a metabolite standard for bioanalytical studies rather than as an impurity marker for pharmaceutical QC [3].

ANDA regulatory submission Pharmaceutical impurity designation Pharmacopoeial reference standard

Procurement-Relevant Application Scenarios for Des-alanyl Sofosbuvir (Impurity 93) in Pharmaceutical Development and QC


Analytical Method Development and ICH-Compliant Method Validation for Sofosbuvir Impurity Profiling

Des-alanyl Sofosbuvir serves as a critical reference marker in the development of stability-indicating RP-HPLC methods for Sofosbuvir API and fixed-dose combination tablets (e.g., Sofosbuvir/Velpatasvir, Ledipasvir/Sofosbuvir). With a validated retention time of 5.704 min and RSD of 0.043 on a standard C18 column, it provides a well-resolved peak for system suitability testing and specificity evaluation during method validation according to ICH Q2(R1) guidelines [1]. The compound's phenyl phosphoester structure contributes to consistent chromatographic behavior across different batches, enabling robust relative retention time (RRT) and relative response factor (RRF) determination, which are essential parameters documented in ANDA submissions.

Quality Control Release Testing in Commercial Sofosbuvir API and Finished Dosage Form Manufacturing

In GMP-compliant QC laboratories, Des-alanyl Sofosbuvir (Impurity 93) is employed as a certified reference standard (≥95% purity) for the quantification of process-related phosphoryl impurities in Sofosbuvir API batches and finished drug products [2]. The validated LOQ of 1.50% (0.375 μg) enables reliable quantification at the ICH Q3A reporting threshold (0.05% for a maximum daily dose of 400 mg) [1]. Multi-supplier availability (SynZeal, TRC, Pharmaffiliates) with comprehensive CoA documentation supports supply chain redundancy, an important consideration for commercial manufacturing operations subject to regulatory inspection.

Abbreviated New Drug Application (ANDA) Regulatory Submissions for Generic Sofosbuvir Products

For generic pharmaceutical companies pursuing ANDA approval of Sofosbuvir products, Des-alanyl Sofosbuvir (Impurity 93, CAS 1859162-80-3) provides a regulatory-designated impurity reference standard that satisfies FDA requirements for impurity identification, qualification, and control [2]. Its unique CAS number and formal impurity designation (Impurity 93) ensure unambiguous regulatory traceability, distinguishing it from metabolite standards such as GS-566500 (PSI-352707) that are intended for bioanalytical rather than pharmaceutical QC applications [3]. The well-characterized structural identity and chromatographic properties of Impurity 93 support the preparation of the impurity section (Module 3.2.S.3.2) of the Common Technical Document (CTD).

Forced Degradation and Stability Studies to Differentiate Process Impurities from Degradation Products

Des-alanyl Sofosbuvir, as a synthetic phenyl phosphoester derivative that is not a naturally occurring metabolite, serves as an unambiguous spike-in reference standard in forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) designed to differentiate pre-existing process impurities from degradation products formed under stress conditions [1][4]. Because it lacks intrinsic antiviral activity and cannot undergo intracellular metabolic activation via CatA/CES1 or Hint1, its presence in stressed samples does not confound biological activity measurements, making it a reliable marker for chemical stability assessment without pharmacological interference [4].

Quote Request

Request a Quote for Des-alanyl Sofosbuvir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.